Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C14H20N4O4 It is a derivative of pyrrolidine and pyridine, featuring a nitro group on the pyridine ring and a tert-butyl carbamate group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: Formation of tert-butyl (1-(5-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Formation of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)amine.
Scientific Research Applications
Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
- Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- Tert-butyl (5-nitropyridin-3-yl)carbamate
Uniqueness
Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research fields .
Properties
IUPAC Name |
tert-butyl N-[1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKUFTDHYMPKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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